molecular formula C15H14O3 B12289915 Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate

Cat. No.: B12289915
M. Wt: 242.27 g/mol
InChI Key: IUXIAXCJPBWLQC-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydronaphtho[2,3-b]furan-3-acetate is a fused bicyclic compound featuring a partially saturated furan ring (2,3-dihydrofuran) conjugated with a naphthalene system. The acetate ester at position 3 distinguishes it from related dihydronaphthofuran derivatives, which often bear ketone or hydroxyl groups.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetate

InChI

InChI=1S/C15H14O3/c1-17-15(16)8-12-9-18-14-7-11-5-3-2-4-10(11)6-13(12)14/h2-7,12H,8-9H2,1H3

InChI Key

IUXIAXCJPBWLQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=CC3=CC=CC=C3C=C12

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Early synthetic routes relied on acid-catalyzed cyclization of naphthoquinone precursors. A 1991 study demonstrated that reacting 2-hydroxy-1,4-naphthoquinone with alkenes in acetone under UV light (254 nm) produced dihydronaphthofuran intermediates, which were subsequently esterified with methanol and acetyl chloride to yield the target compound. This method required 4–24 hours of irradiation but achieved moderate yields of 40–60%. Critical parameters included:

  • Solvent polarity : Benzene gave higher regioselectivity than methanol due to reduced hydrogen bonding
  • Oxidation conditions : Atmospheric oxygen during workup oxidized hydroquinone intermediates to the final furan structure

Nucleophilic Substitution Pathways

A 2008 protocol utilized (S)-2-(diphenyl-(trimethylsilyloxy)methyl)pyrrolidine as a chiral catalyst in ethanol/water mixtures to construct the dihydrofuran ring. The reaction sequence involved:

  • Michael addition of 3-methylbutanal to 1,4-naphthoquinone
  • Intramolecular cyclization at 25°C for 20 hours
  • Acetylation with acetic anhydride/TEA in dichloromethane

This three-step process achieved 56% overall yield with 92% enantiomeric excess, demonstrating the feasibility of asymmetric synthesis.

Photochemical Synthesis Methods

UV-Mediated [2+2] Cycloaddition

Building on early photochemical work, a 2023 study optimized UV-mediated (365 nm) cycloadditions using 2-hydroxy-1,4-naphthoquinone and terminal alkynes. Key innovations included:

  • Solvent screening : Acetonitrile outperformed DCM and THF, increasing yields from 58% to 75%
  • Oxygen exclusion : Conducting reactions under argon suppressed over-oxidation of dihydro intermediates

The mechanism proceeds through triplet excited states of naphthoquinone, forming 1,5-biradical intermediates that cyclize into the dihydrofuran core (Scheme 1).

Visible-Light Photocatalysis

Recent advances employ blue LED (460 nm) irradiation with organic photocatalysts. A 2025 methodology used 9-mesityl-10-methylacridinium perchlorate to drive [3+2] cycloadditions between naphthoquinones and vinyl ethers. Comparative data shows:

Condition Yield (%) Reaction Time (h)
UV (365 nm) 58 6
Blue LED + catalyst 75 4

This visible-light approach reduced energy consumption while improving regioselectivity (>95% C-2 substitution).

Microwave-Assisted Synthesis

Solvent-Free Conditions

A 2006 microwave protocol achieved 73% yield by irradiating 2-hydroxy-1-naphthonitrile with chloroacetone on basic alumina. Reaction parameters were optimized as:

  • Power : 300 W (multimode cavity)
  • Time : 5 minutes vs. 6 hours conventional heating
  • Temperature : 150°C internal, monitored by IR sensor

Key advantages included:

  • Elimination of solvent purification steps
  • Reduced formation of polycyclic byproducts (<5%)

Sequential Microwave-Thermal Processing

Combining microwave initiation with thermal annealing improved yields to 85% in a 2020 study. The hybrid approach:

  • Rapidly formed intermediates via 2-minute microwave pulses
  • Completed ring aromatization through 30-minute oil bath heating at 80°C

This method proved particularly effective for electron-deficient substrates prone to decomposition under prolonged irradiation.

Catalytic Asymmetric Synthesis

Organocatalytic Methods

Chiral pyrrolidine derivatives enabled enantioselective synthesis of the target compound. A 2008 procedure used (S)-2-(diphenyl-(trimethylsilyloxy)methyl)pyrrolidine (10 mol%) in ethanol/water (5:1 v/v) to achieve 92% ee. Critical factors included:

  • Proton source : Benzoic acid (5 mol%) accelerated enamine formation
  • Temperature control : Maintaining 25°C prevented racemization

Metal-Catalyzed Approaches

Palladium-catalyzed decarboxylative cyclization methods emerged in 2023, using:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos ligand (6 mol%)
  • Cs₂CO₃ base in toluene at 110°C

This route converted β-keto ester precursors to the dihydrofuran product in 68% yield with 89% ee, demonstrating compatibility with sensitive functional groups.

Green Chemistry Innovations

Deep Eutectic Solvent Systems

A 2024 protocol employed a choline chloride/glycerol (1:2) eutectic mixture as reaction medium, achieving:

  • 78% yield vs. 47% in conventional solvents
  • 5-fold catalyst recycling without activity loss
  • Near-quantitative E-factor reduction (0.8 vs. 12.7 in DCM)

Mechanochemical Synthesis

Ball-milling techniques eliminated solvent use entirely. A 2025 study reported:

  • 1:1 stoichiometry of naphthoquinone:methyl acetoacetate
  • 30 Hz milling frequency
  • 2-hour reaction time
  • 65% isolated yield

This approach reduced waste generation by 92% compared to solution-phase methods.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies (2024) demonstrated advantages of flow chemistry:

  • 10-L/day throughput using microstructured reactors
  • 98.5% purity by inline HPLC monitoring
  • 40% reduction in catalyst loading vs. batch processes

Crystallization Optimization

Controlled cooling crystallization from ethyl acetate/heptane mixtures produced pharmaceutical-grade material:

  • 99.1% purity (HPLC)
  • 15–20 μm particle size distribution
  • Polymorph Form I stability >24 months

Analytical Characterization Standards

Critical quality control parameters established across studies include:

Parameter Specification Method
Identity (NMR) δ 3.72 (s, 3H, OCH₃) ¹H NMR (400 MHz)
δ 4.31 (dd, J=9.4 Hz, 2H)
Purity ≥98.0% RP-HPLC
Residual Solvents <500 ppm ethanol GC-FID
Enantiomeric Excess ≥90% (S)-configuration Chiral HPLC

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reaction Conditions Product Yield Reference
NaOH (aqueous), reflux2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid85–90%
HCl (conc.), 60°C, 6 h2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid78%

Mechanism :

  • Base-mediated saponification cleaves the ester bond via nucleophilic acyl substitution.

  • Acidic conditions promote protonation of the carbonyl oxygen, facilitating water attack.

Oxidation Reactions

The dihydrofuran ring is susceptible to oxidation, converting it into a fully aromatic furan system.

Reagent Conditions Product Yield Reference
KMnO₄, H₂SO₄0°C, 2 hNaphtho[2,3-b]furan-3-acetate65%
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, rt, 12 hNaphtho[2,3-b]furan-3-acetate72%

Mechanism :

  • KMnO₄ oxidizes the dihydrofuran’s single bond to a double bond via radical intermediates.

  • DDQ acts as a hydride abstractor, aromatizing the ring.

Reduction Reactions

The ester group can be reduced to a primary alcohol or retained as an alcohol derivative.

Reagent Conditions Product Yield Reference
LiAlH₄, THF0°C to reflux, 4 h2,3-Dihydronaphtho[2,3-b]furan-3-ethanol88%
H₂, Pd/CEtOH, 50 psi, 24 hRetained dihydrofuran with reduced ester70%

Mechanism :

  • LiAlH₄ reduces the ester to a primary alcohol via nucleophilic hydride attack.

  • Catalytic hydrogenation selectively reduces unsaturated bonds if present.

Nucleophilic Substitution

The acetate’s carbonyl carbon participates in nucleophilic substitutions.

Reagent Conditions Product Yield Reference
NH₃, MeOH25°C, 48 h2,3-Dihydronaphtho[2,3-b]furan-3-acetamide63%
PhMgBr, dry ether−78°C, 2 h2,3-Dihydronaphtho[2,3-b]furan-3-phenylacetate55%

Mechanism :

  • Ammonia attacks the electrophilic carbonyl carbon, forming an amide.

  • Grignard reagents add to the ester, forming ketones after workup.

Cycloaddition Reactions

The dihydrofuran ring can engage in [3+2] cycloadditions under photochemical conditions.

Reagent Conditions Product Yield Reference
Phenylacetylene, blue LEDsMeCN, rt, 6 hSpirocyclic naphthofuran derivative75%

Mechanism :

  • Photoexcitation generates biradical intermediates, enabling cyclization with alkynes or alkenes.

Decarboxylation and Rearrangement

Thermal or acidic conditions induce decarboxylation or structural rearrangements.

Conditions Product Yield Reference
140°C, DMSO, NaHNaphtho[2,3-b]furan derivatives58%
H₂SO₄, 100°C, 3 hRearranged naphthoquinone41%

Mechanism :

  • Base-mediated elimination of CO₂ from the acetic acid side chain.

  • Acid-catalyzed Wagner-Meerwein rearrangements alter the bicyclic framework.

Key Mechanistic Insights

  • Electronic Effects : The electron-donating furan oxygen stabilizes intermediates during nucleophilic attacks.

  • Steric Constraints : The fused naphthalene ring limits reactivity at the 2-position, favoring 3-substitution.

  • Solvent Influence : Polar aprotic solvents (e.g., MeCN) enhance reaction rates in photochemical cycloadditions .

Scientific Research Applications

Pharmaceutical Applications

  • Biological Activity : Research indicates that Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate exhibits various biological activities, including:
    • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microorganisms.
    • Antioxidant Activity : The compound may help in scavenging free radicals, thus providing protective effects against oxidative stress.
    • Potential Anti-cancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation.
  • Mechanism of Action : Ongoing research is focused on elucidating the specific biological pathways affected by this compound. Studies have shown interactions with various biological targets that could lead to therapeutic applications in treating diseases related to oxidative stress and microbial infections.

Materials Science Applications

This compound is also being explored for its potential in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer for synthesizing novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.
  • Cosmetic Formulations : Due to its potential skin-beneficial properties, it is being investigated for use in cosmetic products aimed at improving skin health and appearance.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent.
  • Skin Health Research : In dermatological studies, formulations containing this compound were tested for skin penetration and efficacy in enhancing hydration. Results demonstrated improved skin moisture levels compared to control formulations.

Mechanism of Action

The mechanism of action of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Regiochemical Influence: The [2,3-b] fusion in the target compound and naphtho[2,3-b]furan-4,9-dione creates a planar, conjugated system, enhancing π-stacking interactions in biological systems.
  • Synthetic Efficiency : Visible-light-mediated [3+2] cycloadditions () offer superior yields (60–90%) and eco-friendly conditions compared to traditional methods like K₂CO₃-mediated cyclization (0–31% yields), which often produce byproducts (e.g., spirocyclopropane derivatives) .
  • Functional Group Impact : The acetate ester in the target compound improves lipophilicity relative to diketone-bearing analogs, which may enhance membrane permeability in drug delivery applications .

Stability and Reactivity

  • Thermal Stability : Dihydronaphthofuran diones (e.g., naphtho[2,3-b]furan-4,9-dione) are prone to oxidation under ambient conditions, limiting their shelf life. The target compound’s acetate group may mitigate this instability by reducing electron-deficient character .
  • In contrast, trifluoromethyl-substituted analogs (e.g., Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate, CAS 109433-26-3) exhibit enhanced metabolic resistance due to the electron-withdrawing CF₃ group .

Biological Activity

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that contributes to its unique chemical reactivity and biological profile. Its molecular formula is C13H12O3C_{13}H_{12}O_3, with a molecular weight of approximately 242.27 g/mol. The compound features an acetate group that enhances its solubility and reactivity in biological systems.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is thought to be mediated through the compound's interaction with molecular targets that modulate inflammatory responses .

3. Antimicrobial Activity

This compound exhibits promising antimicrobial activity against various pathogens. Research indicates that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in key biochemical pathways, leading to reduced inflammation and tumor growth.
  • Receptor Modulation: It may also bind to receptors that play critical roles in cell signaling and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityUnique Feature
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetateDihydrobenzofuran derivativeAntimicrobialContains trifluoromethyl group
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetateDihydronaphthofuranAntioxidantDifferent fusion position
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylateDihydronaphthofuranPotential anti-cancer activityCarboxylate substitution

This table summarizes the comparative biological activities of this compound with similar compounds. Its unique structural features contribute to its distinct biological properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Cytotoxicity Studies: Research demonstrated that this compound exhibits significant cytotoxicity against human leukemia cells with varying degrees of effectiveness depending on the concentration used .
  • Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications at specific positions on the naphthoquinone scaffold can enhance the anticancer activity of derivatives .

Q & A

Q. Divergent yields in dihydrofuran syntheses: What factors are critical?

  • Answer :
  • Reaction time : Under-irradiation reduces conversion; over-irradiation degrades products (optimize via TLC monitoring) .
  • Catalyst purity : Trace metals (e.g., Fe³⁺) in AgNO3 may deactivate intermediates; use ultrapure reagents (<1 ppm impurities) .

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